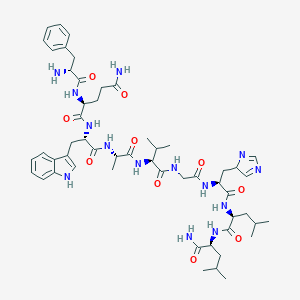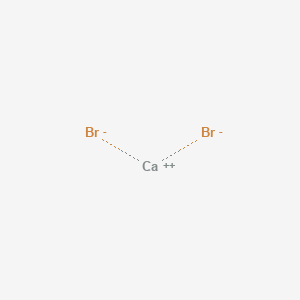
Bromuro de calcio
Descripción general
Descripción
Calcium bromide is an inorganic compound with the chemical formula CaBr₂ . It is a white crystalline solid at room temperature and is highly soluble in water. This compound is categorized as a divalent halide, meaning it contains two bromide ions for each calcium ion. Calcium bromide is used in various applications, including drilling fluids, neuroses medication, freezing mixtures, food preservatives, photography, and fire retardants .
Aplicaciones Científicas De Investigación
Calcium bromide has a wide range of applications in scientific research:
Chemistry: Used as a brominating agent to convert organic compounds into their bromide derivatives.
Biology: Employed in neurology as an anticonvulsant in some bromide salts.
Medicine: Utilized in neuroses medication.
Industry: Used in drilling fluids for the oil and gas industry to control pressure and prevent the collapse of oil well walls. .
Mecanismo De Acción
The mechanism of action of calcium bromide varies depending on its application:
In Drilling Fluids: It acts as a dense aqueous solution to control pressure in oil wells.
Similar Compounds:
- Calcium Chloride (CaCl₂)
- Calcium Fluoride (CaF₂)
- Calcium Iodide (CaI₂)
Comparison:
- Calcium Chloride: Similar in terms of solubility and hygroscopic nature but used more extensively in de-icing and as a drying agent.
- Calcium Fluoride: Less soluble in water and primarily used in the production of hydrofluoric acid and as a flux in metallurgy.
- Calcium Iodide: Similar in solubility but used in iodine supplementation and as a source of iodine in organic synthesis.
Calcium bromide stands out due to its specific applications in drilling fluids, photography, and as a brominating agent .
Direcciones Futuras
The calcium Bromide Market is projected to reach a valuation of US$ 5.3 Billion in 2022, likely to surge at a vigorous 5.2% CAGR from 2022 to 2032 .
Relevant Papers
- "Effects of Calcium Bromide on the Early Hydration of Portland Cement at Low Temperature (5°C)"
- "The Balance-of-Plant Impacts of Calcium Bromide Injection as a Mercury Oxidizing Agent"
- "A new insight into influence of calcium bromide on the early strength of mortar mixed with alkali free liquid accelerator: Formation of new crystal Ca4Al2O6Br2·10H2O"
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium bromide can be synthesized through several methods:
-
Reaction of Calcium Carbonate or Calcium Oxide with Hydrobromic Acid: [ \text{CaCO₃} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{CO₂} + \text{H₂O} ] [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{H₂O} ]
-
Reaction of Metallic Calcium with Elemental Bromine: [ \text{Ca} + \text{Br₂} \rightarrow \text{CaBr₂} ]
Industrial Production Methods: In industrial settings, calcium bromide is typically produced by reacting calcium oxide or calcium carbonate with bromine in the presence of a reducing agent such as formic acid or formaldehyde .
Types of Reactions:
-
Oxidation: When strongly heated in air, calcium bromide reacts with oxygen to produce calcium oxide and bromine: [ 2\text{CaBr₂} + \text{O₂} \rightarrow 2\text{CaO} + 2\text{Br₂} ]
-
Substitution: Calcium bromide can undergo substitution reactions where bromide ions are replaced by other halide ions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂)
Reducing Agents: Formic acid (HCO₂H), formaldehyde (CH₂O)
Major Products:
Oxidation: Calcium oxide (CaO) and bromine (Br₂)
Substitution: Various halide salts depending on the substituting halide
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of calcium bromide involves the reaction between calcium oxide or calcium hydroxide with hydrobromic acid. The reaction is exothermic and produces calcium bromide and water.", "Starting Materials": [ "Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)2)", "Hydrobromic acid (HBr)" ], "Reaction": [ "Step 1: Add calcium oxide or calcium hydroxide to a reaction vessel.", "Step 2: Slowly add hydrobromic acid to the reaction vessel while stirring constantly.", "Step 3: Heat the mixture to 50-60°C and continue stirring until the reaction is complete.", "Step 4: Filter the mixture to remove any unreacted calcium oxide or calcium hydroxide.", "Step 5: Evaporate the filtrate to dryness to obtain calcium bromide as a white crystalline solid." ] } | |
Número CAS |
7789-41-5 |
Fórmula molecular |
Br2Ca |
Peso molecular |
199.89 g/mol |
Nombre IUPAC |
calcium;dibromide |
InChI |
InChI=1S/2BrH.Ca/h2*1H;/q;;+2/p-2 |
Clave InChI |
WGEFECGEFUFIQW-UHFFFAOYSA-L |
SMILES |
[Ca+2].[Br-].[Br-] |
SMILES canónico |
[Ca+2].[Br-].[Br-] |
Punto de ebullición |
1815 °C BP: 806-812 °C, very deliquescent |
Color/Form |
Deliquescent granules or orthorhombic crystals Rhombohedral crystals; hygroscopic Colorless, orthorhombic, deliquescent crystals Becomes yellow on exposure to ai |
Densidad |
3.38 g/cu cm 3.4 g/cm³ |
melting_point |
742 °C MP: 730 °C (anhydrous) 730 °C |
Otros números CAS |
7789-41-5 |
Descripción física |
Deliquescent odorless solid; Turns yellow on extended exposure to air; [Merck Index] White hygroscopic solid; [ICSC] White crystalline solid; Odorless; [Alfa Aesar MSDS] WHITE HYGROSCOPIC POWDER. |
Pictogramas |
Corrosive; Irritant |
Vida útil |
Stable under recommended storage conditions. |
Solubilidad |
In water, 156 g/100 g water at 25 °C Water solubilty[Table#8606] In water, 1420 g/L at 30 °C Very soluble in water For more Solubility (Complete) data for Calcium bromide (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 30 °C: 142 |
Sinónimos |
CaBr2, Calcium bromide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Q & A
Q1: What is the molecular formula and weight of calcium bromide?
A1: Calcium bromide has the molecular formula CaBr2 and a molecular weight of 199.89 g/mol.
Q2: How does the addition of calcium bromide affect the vapor-liquid equilibrium of the acetone-methanol system?
A: Research indicates that adding CaBr2 to an acetone-methanol system results in a "crossover behavior" – a mixture of salt-in and salt-out effects []. Notably, adding 0.3 M CaBr2 can eliminate the azeotropic point in this system.
Q3: How does the concentration of calcium bromide solution affect its refractive index for transparent soil applications?
A: The refractive index (RI) of CaBr2 solution increases with increasing concentration []. This is crucial when matching the RI of the solution with silica gel particles to achieve high transparency in artificial core samples.
Q4: Can calcium bromide be used as a catalyst in organic synthesis?
A: Yes, CaBr2 has proven to be an efficient catalyst for synthesizing dihydropyrimidinone derivatives [, ]. It facilitates a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea under microwave irradiation, offering a rapid and environmentally friendly approach.
Q5: What are the advantages of using calcium bromide as a catalyst under grinding conditions?
A: Using CaBr2 under grinding conditions for synthesizing β-enaminoketone/ester from 1,3-dicarbonyl compounds and amines has several advantages []. These include being a mild and efficient process, being environmentally friendly, requiring only a small amount of catalyst, avoiding solvent use, enabling simple product separation, and delivering a high yield.
Q6: How do calcium chloride and calcium bromide affect the chloroplasts of aquatic plants?
A: Studies on Lemna minor (duckweed) revealed that exposure to higher concentrations (0.075 and 0.1 mol dm-3) of CaCl2 and CaBr2 resulted in changes in chloroplast morphology [, ]. The chloroplasts became larger and irregularly shaped, potentially due to starch accumulation. This highlights the potential impact of these salts on photosynthetic processes in aquatic environments.
Q7: How is calcium bromide used in transparent soil technology?
A: CaBr2 solution acts as a pore fluid in transparent synthetic sand, replicating natural soil behavior in laboratory settings [, ]. The concentration of CaBr2 is adjusted to match the refractive index of the solid phase (silica gel), allowing for visual observation of fluid flow and particle movement.
Q8: Are there applications of calcium bromide in scintillator materials?
A: Yes, Europium-doped rubidium calcium bromide (Rb4CaBr6:Eu and RbCaBr3:Eu) have been investigated as potential scintillator materials for radiation detection []. These materials exhibit promising properties such as high light yield and good energy resolution, making them suitable for applications in fields like medical imaging and security screening.
Q9: Can bromide-doped bioactive glass be used to inhibit oral biofilm formation?
A: Research has demonstrated that bioactive glass containing 5 wt% CaBr2 effectively inhibits the formation of multi-species oral biofilms []. This finding suggests a potential application of CaBr2-doped bioactive glass in dental applications, particularly for preventing infections associated with dental implants and oral surgeries.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



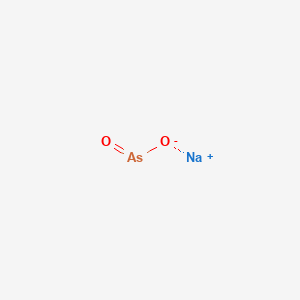
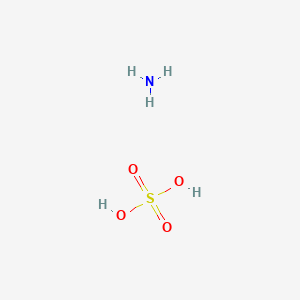
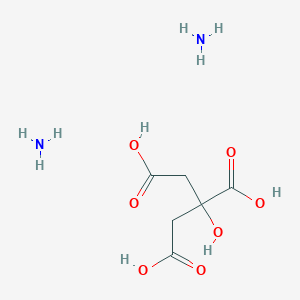
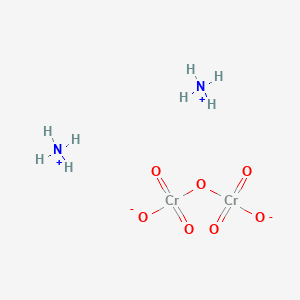
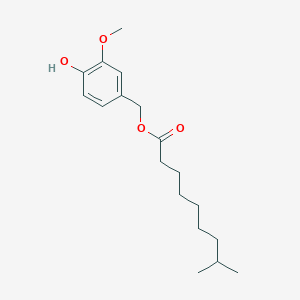


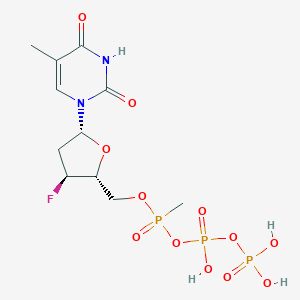
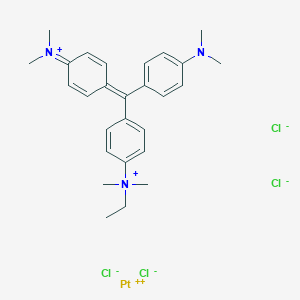
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)

